![molecular formula C13H11NO3 B14300447 3-Methyl-2-nitro-6-phenylphenol CAS No. 114184-75-7](/img/structure/B14300447.png)
3-Methyl-2-nitro-6-phenylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-nitro-6-phenylphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a nitro group, a methyl group, and a phenyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-nitro-6-phenylphenol can be achieved through several methods. One common approach involves the nitration of 3-methyl-6-phenylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of unwanted by-products and to maximize the efficiency of the nitration process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-2-nitro-6-phenylphenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Reduction: 3-Methyl-2-amino-6-phenylphenol.
Oxidation: 3-Methyl-2-nitro-6-phenylquinone.
Substitution: 3-Bromo-2-nitro-6-phenylphenol.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-nitro-6-phenylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as an antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
2-Nitrophenol: Similar structure but lacks the methyl and phenyl groups.
4-Methyl-2-nitrophenol: Similar structure but the nitro group is in a different position.
2-Nitro-4-phenylphenol: Similar structure but the methyl group is replaced by a phenyl group.
Uniqueness: 3-Methyl-2-nitro-6-phenylphenol is unique due to the presence of both a methyl group and a phenyl group on the phenol ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
114184-75-7 | |
Molekularformel |
C13H11NO3 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
3-methyl-2-nitro-6-phenylphenol |
InChI |
InChI=1S/C13H11NO3/c1-9-7-8-11(10-5-3-2-4-6-10)13(15)12(9)14(16)17/h2-8,15H,1H3 |
InChI-Schlüssel |
DKGAPOGFCNSXIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C2=CC=CC=C2)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.